Ortho-Fluorine Substitution Confers Enhanced 5-HT2C Agonist Potency Relative to Para-Fluoro and Non-Fluorinated Analogs
In a comparative functional assay series evaluating 5-HT2C receptor agonism, the 2-(2-fluorophenoxy) scaffold demonstrated measurable potency differentiation from its positional isomers. The target compound's ortho-fluorine substitution on the phenoxy ring enables a conformational preference that enhances receptor activation efficacy relative to the para-fluoro analog (2-(4-fluorophenoxy)cyclohexan-1-amine) and the non-fluorinated parent structure . While the target compound exhibits an EC50 of 180 nM in the 5-HT2C functional assay, the para-fluoro analog showed reduced potency (EC50 = 420 nM) and the non-fluorinated analog demonstrated EC50 = 1,200 nM .
| Evidence Dimension | 5-HT2C receptor functional agonism potency |
|---|---|
| Target Compound Data | EC50 = 180 nM |
| Comparator Or Baseline | Para-fluoro analog (EC50 = 420 nM); Non-fluorinated analog (EC50 = 1,200 nM) |
| Quantified Difference | 2.3-fold more potent than para-fluoro analog; 6.7-fold more potent than non-fluorinated analog |
| Conditions | Functional 5-HT2C receptor agonism assay in recombinant cell line |
Why This Matters
For CNS-targeted programs requiring 5-HT2C receptor modulation, this compound provides a quantifiable potency advantage over close structural analogs, directly impacting lead optimization efficiency and reducing the need for de novo scaffold exploration.
